4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide
Description
The compound 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide (molecular formula: C₂₂H₂₈N₄O₃S; molecular weight: 428.44 g/mol) features a benzene carboximidamide core substituted with a fluorine atom at the para position and a 4-methylbenzenesulfonyl (tosyl) group on the imidamide nitrogen . The tosyl group introduces strong electron-withdrawing and steric effects, which may enhance stability and influence intermolecular interactions. This structural motif is common in pharmaceuticals, particularly in analogs of antiandrogens like Bicalutamide, where sulfonyl groups contribute to receptor binding .
Properties
IUPAC Name |
4-fluoro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYZMUPJHHODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430575 | |
| Record name | Ambcb5850328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5850-32-8 | |
| Record name | Ambcb5850328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with similar carboximidamide derivatives:
Sulfonyl vs. Trifluoromethyl Groups
The sulfonyl group in the target compound (electron-withdrawing) contrasts with the trifluoromethyl (CF₃) group in , which is also electron-withdrawing but more lipophilic. Sulfonyl groups enhance hydrogen-bonding capacity and stability in polar environments, whereas CF₃ improves membrane permeability but reduces aqueous solubility .
Heterocyclic vs. Aromatic Substituents
The pyrazole-containing derivative exhibits a heterocyclic ring, enabling π-π interactions and conformational rigidity. This contrasts with the target compound’s tosyl group, which provides steric hindrance and sulfonic acid-based reactivity. Pyrazole derivatives are often explored in kinase inhibitors due to their binding versatility .
Halogen and Hydroxy Modifications
The chlorophenoxymethyl derivative introduces chlorine, which enhances halogen bonding and metabolic stability. However, the hydroxy group in this compound and may increase susceptibility to oxidation compared to the target compound’s sulfonyl group .
Electron-Donating vs. Electron-Withdrawing Groups
The methoxyphenoxy substituent in (electron-donating) improves solubility in polar solvents but may reduce electrophilic reactivity compared to the electron-withdrawing sulfonyl group in the target compound. This difference influences applications in drug design, where solubility and target affinity must be balanced .
Biological Activity
4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is . Its structure features a fluorine atom, a sulfonyl group, and an imidamide functional group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 292.33 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Log P (octanol-water) | Not specified |
The biological activity of 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has not been extensively documented in the literature. However, related compounds with similar structural features have shown promising activities, particularly as cholinesterase inhibitors. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission.
Inhibition Studies
Research has indicated that derivatives of 4-fluorobenzoic acid exhibit significant inhibition of cholinesterases. For instance, studies involving the synthesis of various derivatives revealed that some compounds demonstrated IC50 values comparable to tacrine, a known cholinesterase inhibitor. Molecular modeling suggested that these compounds fit well within the active sites of acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications in neurodegenerative diseases .
Case Studies
- Cholinesterase Inhibition : A study synthesized several derivatives from 4-fluorobenzoic acid. Among these, certain compounds exhibited high selectivity for acetylcholinesterase inhibition, suggesting a potential lead for drug development targeting Alzheimer's disease .
- Comparative Analysis : The biological activity of related compounds was assessed against established inhibitors. Results indicated that some derivatives had similar or improved efficacy compared to known standards, highlighting the therapeutic potential of compounds structurally related to 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide.
Table 2: Comparative IC50 Values
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Tacrine | 0.5 | Reference |
| 4-Fluoro derivative A | 0.6 | Moderate |
| 4-Fluoro derivative B | 0.3 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide, and what intermediates are critical in its synthesis?
- Answer: The synthesis involves a two-step process:
Condensation reaction : 4-Fluoroaniline reacts with 4-methylphenyl isocyanide to form 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, a key intermediate .
Azide addition : The intermediate reacts with sodium azide to yield the final compound.
Methodological considerations include inert atmosphere conditions (e.g., nitrogen) and stoichiometric control to minimize byproducts.
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR verify fluorine positioning and sulfonyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .
- Mass Spectrometry (MS) : Confirms molecular weight (theoretical: ~322.3 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent polarity, temperature) be systematically optimized to improve synthesis yield?
- Answer:
- Design of Experiments (DoE) : Evaluate solvent effects (e.g., DMF vs. THF) and temperature gradients (25°C vs. 60°C) using response surface methodology .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.
- Statistical Validation : ANOVA identifies significant factors (e.g., solvent polarity contributes >70% to yield variance) .
Q. What computational strategies predict the sulfonyl group’s reactivity in nucleophilic substitution reactions?
- Answer:
- Density Functional Theory (DFT) : Models transition states and activation energies for sulfonyl-azide interactions .
- Molecular Docking : Predicts binding affinities with biological targets (e.g., proteases) using software like AutoDock Vina .
- Solvent Accessibility Simulations : COSMO-RS predicts solvent effects on reaction pathways .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved across studies?
- Answer:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cell viability assays (e.g., MTT) to distinguish target-specific activity from cytotoxicity .
- Dose-Response Meta-Analysis : Pool data from independent studies to identify consensus EC50 ranges (e.g., 10–50 µM for protease inhibition) .
- Controlled Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions to reduce variability .
Q. What frameworks are recommended for establishing structure-activity relationships (SAR) in enzyme inhibition studies?
- Answer:
- Systematic Substituent Variation : Modify the fluorine position (para vs. meta) and sulfonyl group electronics to assess steric/electronic effects on binding .
- Kinetic Profiling : Determine inhibition constants (Ki) via Lineweaver-Burk plots and competitive binding assays .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., trypsin) for X-ray diffraction analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields (e.g., 60% vs. 85%) for the same synthetic route?
- Answer:
- Trace Impurity Screening : Use LC-MS to detect side products (e.g., unreacted carboximidoyl chloride) that may skew yield calculations .
- Reagent Sourcing Comparison : Validate purity of starting materials (e.g., 4-methylphenyl isocyanide from different suppliers) .
- Replication Under Controlled Conditions : Reproduce experiments with identical equipment (e.g., Schlenk line vs. standard glassware) .
Methodological Resources
- Synthesis Protocols : Refer to PubChem’s documented condensation-azidation workflow .
- Computational Tools : Utilize Gaussian for DFT and PyMOL for protein-ligand visualization .
- Biological Assays : Follow standardized protocols from medicinal chemistry literature for enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
